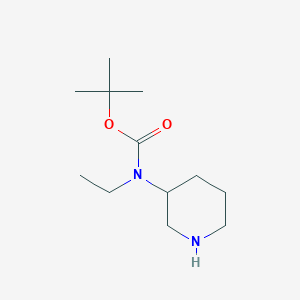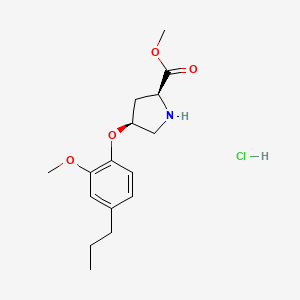
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride
Descripción general
Descripción
“(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354949-76-0 . It has a molecular weight of 314.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16ClNO2.ClH/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16;/h3-9,15H,17H2,1-2H3;1H . This indicates that the compound contains a chlorophenyl group, a dimethoxyphenyl group, and a methanamine group .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 314.21 .Aplicaciones Científicas De Investigación
Improved Synthesis Methods
A novel industrial synthesis of sertraline hydrochloride, which shares structural similarities with "(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride," presents a more advantageous process compared to existing methods. This process utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, offering environmental and safety benefits due to the use of acceptable reagents (Vukics et al., 2002).
Synthesis of Key Intermediates
Research on the synthesis of key intermediates for the production of Zoloft, sertraline hydrochloride, provides insights into cleaner, simpler, and more efficient synthesis processes. These methods for forming sertraline imine, an important intermediate, avoid hazardous byproducts and solid wastes, thereby offering a more environmentally friendly approach (Taber et al., 2004).
Analytical Chemistry Applications
A study on the electrooxidation of dimethomorph, a fungicide, using voltammetry demonstrates the potential for analytical applications. This research outlines a new electroanalytical method for determining and quantifying dimethomorph in agricultural samples, showcasing the versatility of related compounds in analytical chemistry (Lucas et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
(2-chlorophenyl)-(3,4-dimethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2.ClH/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16;/h3-9,15H,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMCXDEHQCPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2Cl)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)

![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)
![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)

amine dihydrochloride](/img/structure/B1455629.png)



![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)
